(E)-AG 99

EGFR Tyrosine Kinase Potency

(E)-AG 99 (Tyrphostin 46) is a well-characterized, low-MW (204.18) EGFR tyrosine kinase inhibitor (IC50 10 μM) with demonstrated selectivity over insulin receptor kinase. Unlike later-generation EGFR inhibitors (e.g., AG-1478, IC50 3 nM), its micromolar potency and competitive mechanism against both ATP and polyGAT make it an essential reference compound for kinase inhibitor evolution studies. Validated at 5 μM to block p145met tyrosine phosphorylation and induce caspase-mediated cell death in 5637 bladder carcinoma cells, providing a reproducible model for EGFR-c-Met crosstalk research. High DMSO solubility (50–60 mg/mL) enables concentrated stock preparation for flexible concentration-response curves. For laboratories requiring a defined, literature-validated EGFR tool compound with an established selectivity profile and reproducible functional outcomes.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 122520-85-8
Cat. No. B054196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-AG 99
CAS122520-85-8
Synonyms3,4-dihydroxy-alpha-cyanocinnamamide
3,4-dihydroxybenzylidene cyanoacetamide
AG 99
alpha-cyano-(3,4-dihydroxy)cinnamide
tyrphostin 46
tyrphostin A46
tyrphostin AG99
tyrphostin B40
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O
InChIInChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
InChIKeyUSOXQZNJFMKTKJ-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

(E)-AG 99 (CAS: 122520-85-8): A Defined Tyrphostin EGFR Inhibitor for Kinase Research


(E)-AG 99, also known as (E)-Tyrphostin 46, is a low-molecular-weight tyrphostin compound (MW 204.18; C10H8N2O3) that functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It belongs to the class of protein tyrosine kinase (PTK) blockers and acts as a competitive inhibitor against both ATP and the substrate polyGAT [1]. The compound demonstrates defined inhibitory activity against EGFR kinase with an IC50 of 10 μM in the human epidermoid carcinoma cell line A431 . As an early-generation tyrphostin, (E)-AG 99 serves as a well-characterized research tool in the study of EGFR-mediated signaling pathways and PTK inhibition mechanisms [2].

Why (E)-AG 99 Cannot Be Casually Substituted with Other Tyrphostins or EGFR Inhibitors


The tyrphostin family encompasses compounds with widely divergent potency, selectivity, and downstream biological effects despite shared chemical scaffolds. Within the EGFR inhibitor landscape, potency varies by over 3,000-fold between early-generation compounds like (E)-AG 99 (IC50: 10 μM) and later-generation inhibitors such as AG-1478 (IC50: 3 nM) . Furthermore, target selectivity profiles differ markedly among tyrphostins: (E)-AG 99 demonstrates selectivity over insulin receptor kinase , whereas related compounds like AG-490 exhibit distinct inhibition of JAK2 [1]. These differences in potency, target engagement, and resultant cellular responses preclude simple interchangeability. Substituting (E)-AG 99 with an alternative tyrphostin or EGFR inhibitor without rigorous experimental validation introduces uncontrolled variables that can confound mechanistic interpretation and compromise experimental reproducibility.

Quantitative Differentiation Evidence for (E)-AG 99 Versus Closest Analogs


EGFR Inhibitory Potency: (E)-AG 99 Versus AG-1478

As an early-generation tyrphostin, (E)-AG 99 exhibits micromolar EGFR inhibitory potency (IC50 = 10 μM in A431 cells) , contrasting sharply with the nanomolar potency of later-generation tyrphostins such as AG-1478 (IC50 = 3 nM) . This approximately 3,333-fold difference in potency defines distinct utility niches: (E)-AG 99 serves as a tool compound for studying basal EGFR inhibition at higher concentrations, whereas AG-1478 is employed for potent, near-complete EGFR blockade at low nanomolar concentrations.

EGFR Tyrosine Kinase Potency

Target Selectivity: (E)-AG 99 Discrimination Over Insulin Receptor Kinase

(E)-AG 99 is reported to be selective for EGFR over insulin receptor kinase . While the precise quantitative selectivity ratio (e.g., fold-selectivity) is not provided in the source literature, this selectivity profile distinguishes (E)-AG 99 from pan-kinase inhibitors and from tyrphostins with distinct target preferences, such as AG-490 which preferentially inhibits JAK2 [1]. This selectivity characteristic is a critical parameter for experimental designs requiring pathway-specific EGFR interrogation without confounding insulin receptor signaling modulation.

Selectivity Insulin Receptor Kinase Profiling

Functional Downstream Effect: p145met Phosphorylation Blockade

(E)-AG 99 (5 μM) effectively blocks tyrosine phosphorylation of p145met (the β-subunit of the c-Met/HGF receptor) in serum-starved human bladder carcinoma 5637 cells [1]. This functional consequence is not universally shared among kinase inhibitors; the p145met inhibitor K252a fails to produce the same effect [2]. (E)-AG 99-mediated p145met blockade is accompanied by activation of caspase-like proteases and subsequent cell death, establishing a functional link between EGFR inhibition and c-Met signaling modulation .

p145met c-Met Bladder Cancer

Solubility Profile for In Vitro Assay Formulation

(E)-AG 99 demonstrates favorable solubility in DMSO (50-60 mg/mL, corresponding to approximately 245-294 mM stock solutions) . It is insoluble in water and exhibits limited solubility in ethanol (1 mg/mL, 4.9 mM) . This solubility profile contrasts with other tyrphostins; for instance, AG-1478 exhibits lower solubility in ethanol (<1 mg/mL) [1]. The high DMSO solubility of (E)-AG 99 facilitates the preparation of concentrated stock solutions, enabling consistent dosing across a broad concentration range in cell-based assays.

Solubility Formulation In Vitro

Defined Application Scenarios for (E)-AG 99 Based on Quantitative Evidence


EGFR-Dependent Survival Studies in Bladder Carcinoma Models

Based on the demonstrated ability of (E)-AG 99 (5 μM) to block p145met tyrosine phosphorylation and induce caspase-mediated cell death in serum-starved 5637 human bladder carcinoma cells [1], this compound is suitable for investigating EGFR-mediated survival signaling in bladder cancer models. The defined concentration-response relationship and functional outcome (cell death via caspase activation) provide a validated experimental system for studying EGFR-c-Met crosstalk and serum-independent growth mechanisms. Researchers should note that alternative EGFR inhibitors with different potency profiles (e.g., AG-1478) or distinct selectivity profiles (e.g., AG-490) may not replicate these specific functional outcomes.

Kinase Selectivity Profiling and Pathway Dissection

The reported selectivity of (E)-AG 99 for EGFR over insulin receptor kinase positions this compound as a tool for experiments requiring EGFR-specific pathway interrogation without confounding insulin receptor signaling modulation. This selectivity characteristic is particularly relevant for metabolic studies where insulin signaling intersects with growth factor pathways, or for kinase profiling experiments where distinguishing between EGFR and insulin receptor family kinases is experimentally essential.

In Vitro Concentration-Response Studies Requiring High Solubility

The high DMSO solubility of (E)-AG 99 (50-60 mg/mL, 245-294 mM) facilitates the preparation of concentrated stock solutions, enabling consistent and accurate dosing across a wide concentration range in cell-based assays. This property is advantageous for establishing full concentration-response curves, for studies requiring high compound concentrations (e.g., 100-200 μM) to achieve complete target engagement given the micromolar IC50, and for combination studies where multiple compounds must be co-administered without exceeding DMSO concentration limits.

Early-Generation Tyrphostin Reference for Inhibitor Evolution Studies

As an early-generation tyrphostin with a defined micromolar IC50 (10 μM) and a competitive mechanism of inhibition against both ATP and polyGAT [2], (E)-AG 99 serves as a valuable reference compound for studies examining the evolution of EGFR inhibitor potency and selectivity. Comparative studies pairing (E)-AG 99 with later-generation inhibitors such as AG-1478 (IC50: 3 nM) or clinical EGFR inhibitors (e.g., erlotinib, gefitinib) can elucidate structure-activity relationships and the impact of chemical modifications on kinase inhibitor performance.

Quote Request

Request a Quote for (E)-AG 99

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.